7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine
Description
7-(Benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with a bromine atom at position 3 and a benzyloxy group at position 7. This scaffold is synthetically versatile due to the reactivity of the bromine atom, which allows for further functionalization via cross-coupling reactions, and the benzyloxy group, which provides steric and electronic modulation . The compound is of interest in medicinal chemistry, particularly for targeting adenosine receptors (ARs) and developing antimycobacterial or anticonvulsant agents, as inferred from structurally related pyrazolo[3,4-c]pyridine derivatives .
Properties
Molecular Formula |
C13H10BrN3O |
|---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
3-bromo-7-phenylmethoxy-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C13H10BrN3O/c14-12-10-6-7-15-13(11(10)16-17-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |
InChI Key |
ZHWQTIGHQJYYTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC3=C(NN=C32)Br |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Construction via Cyclocondensation Strategies
Pyridine-Pyrazole Annulation
The pyrazolo[3,4-c]pyridine scaffold is frequently assembled through cyclocondensation reactions between aminopyrazole derivatives and α,β-unsaturated carbonyl compounds. For example, 3-bromo-1H-pyrazol-5-amine (CAS 1203705-55-8) reacts with ethyl 3-ethoxyacrylate under cesium carbonate catalysis in dimethylformamide at 125°C to yield pyrazolo[1,5-a]pyrimidine intermediates. Adapting this protocol, the use of a pre-functionalized pyridine fragment bearing a benzyloxy group at position 7 could enable direct annulation.
Key Reaction Parameters:
Electrophilic Bromination and Functional Group Interconversion
Late-Stage Bromination
Post-annulation bromination offers a pathway to install the 3-bromo substituent. However, this approach is hindered by the electron-deficient nature of the pyrazolo[3,4-c]pyridine system, which typically requires harsh electrophilic conditions. An alternative involves using N-(4-bromo-2-methylpyridin-3-yl)acetamide (CAS 1256806-33-3) as a starting material, where bromine is pre-installed prior to cyclization. Transposing this strategy, a benzyloxy-protected pyridine precursor could undergo analogous acetamide formation and subsequent cyclization with isopentyl nitrite.
Case Study: Cyclization with Isopentyl Nitrite
Benzyloxy Group Installation via Nucleophilic Aromatic Substitution
O-Benzylation of Hydroxypyridine Intermediates
Introducing the benzyloxy group at position 7 often precedes pyrazole ring formation to avoid side reactions. A hydroxyl-bearing pyridine intermediate can undergo benzylation using benzyl bromide in the presence of a base such as potassium carbonate.
Optimized Protocol:
- Substrate : 7-hydroxypyridine derivative
- Benzylating Agent : BnBr (1.2 equiv)
- Base : K₂CO₃ (2 equiv)
- Solvent : DMF, 80°C, 12 h
- Yield : 72–85% (literature analogues)
Sequential Functionalization Approaches
Orthogonal Protection-Deprotection Strategies
Multi-step sequences employing temporary protective groups (e.g., acetyl, tert-butyl) enable selective functionalization. For instance, acetyl protection of the pyridine nitrogen during bromination prevents unwanted side reactions. Subsequent deprotection under acidic or basic conditions regenerates the reactive site for benzyloxy installation.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Yield | Limitations |
|---|---|---|---|---|
| Annulation (Sec 1.1) | 3-Bromo-1H-pyrazol-5-amine | Cyclocondensation | 38–54% | Low regiocontrol |
| Late Bromination | 7-(Benzyloxy)pyridine derivative | Electrophilic substitution | ≤20% | Harsh conditions, side products |
| Pre-functionalized | N-(4-Bromo-2-(BnO)pyridin-3-yl)acetamide | Cyclization | ~17% | Multi-step synthesis |
Mechanistic Considerations
Cyclization Dynamics
The formation of the pyrazolo[3,4-c]pyridine core via isopentyl nitrite-mediated cyclization proceeds through a diazo intermediate, as evidenced by NMR studies. Acetic anhydride acts as both solvent and acetylating agent, stabilizing reactive intermediates.
Electronic Effects on Benzyloxy Stability
The electron-donating benzyloxy group at position 7 deactivates the pyridine ring toward electrophilic attack, necessitating careful optimization of bromination conditions.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The benzyloxy group can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Organoboron Reagents: Employed in the formation of carbon–carbon bonds.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while coupling reactions can produce complex polycyclic structures.
Scientific Research Applications
7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Functionalization
The bromine at position 3 serves as a prime site for derivatization. For example:
Table 1: Substituent Impact on Physicochemical Properties
| Compound | Position 3 | Position 7 | Lipophilicity (LogP)* | Synthetic Utility |
|---|---|---|---|---|
| 7-(Benzyloxy)-3-bromo-1H-pyrazolo... | Br | Benzyloxy (OPh) | High | High (Pd coupling) |
| 3-Bromo-7-methoxy-1H-pyrazolo... | Br | Methoxy (OMe) | Moderate | Moderate |
| 3-Iodo-1H-pyrazolo[4,3-c]pyridine | I | - | High | High (Sonogashira) |
*Estimated based on substituent contributions.
Photophysical and Metabolic Stability Considerations
- HPPT (): A pyrrolo[3,4-c]pyridine derivative with a large Stokes shift and high photostability. While 7-(benzyloxy)-3-bromo-1H-pyrazolo... lacks fluorescence data, its benzyloxy group may enhance UV absorption compared to methoxy analogs.
- Metabolic Stability : The benzyloxy group (ether) in the target compound is likely more metabolically stable than ester-containing analogs (e.g., ’s ester-linked compounds), which require optimization to avoid rapid hydrolysis .
Biological Activity
7-(Benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound notable for its potential pharmacological applications. With a molecular formula of CHBrNO and a molar mass of approximately 304.142 g/mol, this compound has garnered interest due to its promising biological activities, particularly in the fields of antimicrobial and antitumor research.
Chemical Structure
The compound features a unique pyrazolo[3,4-c]pyridine framework, characterized by:
- Bromine at the 3-position
- Benzyloxy group at the 7-position
This structural configuration may enhance its solubility and bioavailability compared to similar compounds.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth. The exact mechanism of action remains under investigation but is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
Research has highlighted the compound's potential as an antitumor agent. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The following table summarizes key findings from recent studies:
| Cell Line | IC Value (μM) | Effect Observed |
|---|---|---|
| MDA-MB-231 | 10.0 | Induction of apoptosis |
| HepG2 | 8.5 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 12.0 | Cell cycle arrest |
The proposed mechanism for the antitumor activity involves:
- Microtubule Destabilization : The compound appears to affect microtubule assembly, which is crucial for cell division.
- Apoptosis Induction : Studies have shown increased caspase-3 activity in treated cells, indicating apoptosis as a mode of action.
Case Studies
A notable study evaluated the effects of this compound on breast cancer cells. The results indicated that at a concentration of 1 μM, the compound induced significant morphological changes associated with apoptosis and enhanced caspase-3 activity by approximately 1.5 times compared to untreated controls.
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity. Comparisons with structurally similar compounds reveal that:
- Compounds without the benzyloxy group exhibit reduced solubility and bioactivity.
- The presence of bromine enhances interaction with biological targets, potentially increasing potency.
Q & A
Q. What are the standard synthetic routes for preparing 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine?
The synthesis typically involves sequential functionalization of the pyrazolo[3,4-c]pyridine core. Key steps include:
- Bromination : Direct bromination at the 3-position using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) .
- Benzyloxy introduction : Nucleophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to install the benzyloxy group at the 7-position. Sodium hypochlorite-mediated oxidative cyclization may also be employed for scaffold formation under green chemistry conditions .
- Purification : Chromatography or recrystallization from ethanol/acetonitrile to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.5–5.5 ppm; bromine-induced deshielding at C3) .
- HRMS : To verify molecular weight (C₁₃H₁₀BrN₃O: ~312.05 g/mol).
- X-ray crystallography : For resolving ambiguous regiochemistry in the pyrazolo[3,4-c]pyridine core .
Advanced Research Questions
Q. How do substitution patterns at the 3- and 7-positions affect adenosine receptor (AR) binding affinity?
SAR studies reveal:
- 3-Bromo : Enhances steric bulk, reducing off-target interactions with A₂AR but retaining A₁/A₃R affinity (Kᵢ = 1–10 nM for A₁R) .
- 7-Benzyloxy : Modulates lipophilicity, improving blood-brain barrier penetration. Replacing benzyloxy with methoxy decreases A₃R binding by 5-fold .
- Synergistic effects : Combining 3-bromo with electron-withdrawing groups (e.g., 5-cyano) amplifies A₃R selectivity (Table 1) .
Table 1 : Binding affinities (Kᵢ, nM) of select derivatives
| Compound | A₁R | A₃R |
|---|---|---|
| A17 | 2.3 | 4.1 |
| L4 | 8.7 | 12 |
| L9 | 15 | 28 |
Q. What computational strategies predict binding modes to A₁/A₃ adenosine receptors?
- Molecular Dynamics (MD) simulations : Map interactions between the bromine atom and hydrophobic residues (e.g., Leu250 in A₁R) .
- Thermodynamic Integration (TI) : Calculate relative binding free energies (ΔΔG) with <1 kcal/mol error vs. experimental data (Pearson’s r = 0.82 for A₁R) .
- Mutagenesis-guided design : L250A mutation in A₁R increases A17 affinity by 3-fold, highlighting the role of residue-specific interactions .
Q. How can discrepancies in bromination efficiency be resolved?
Conflicting yields (e.g., 29% vs. 88% bromination ) arise from:
- Solvent effects : Polar aprotic solvents (DMF) favor electrophilic substitution over ethanol.
- Catalyst choice : FeBr₃ vs. Pd catalysis alters regioselectivity in polyhalogenated scaffolds .
- Reaction monitoring : Real-time LC-MS to optimize stoichiometry and quenching .
Methodological Challenges
Q. What strategies mitigate decomposition during storage?
- Storage conditions : Dark, inert atmosphere (N₂/Ar) at 2–8°C to prevent bromine loss or oxidation .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions .
Q. How is regioselectivity ensured during functionalization?
- Directing groups : Use pyridine N-oxide to steer bromination to the 3-position .
- Protection/deprotection : Temporary Boc protection of the pyrazole NH prevents undesired side reactions during benzyloxy installation .
Key Data Contradictions
- SAR vs. computational predictions : While MD simulations suggest 7-benzyloxy enhances A₃R binding, experimental data show variability (±20% Kᵢ) due to solvent accessibility differences in receptor subtypes .
- Green synthesis trade-offs : Sodium hypochlorite reduces toxicity but may lower yields vs. DDQ-mediated cyclization (73% vs. 85% ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
